molecular formula C12H13NO6 B15328178 (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate

Cat. No.: B15328178
M. Wt: 267.23 g/mol
InChI Key: GWQSFKGMMPKECK-CLFYSBASSA-N
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Description

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate is an organic compound characterized by its unique structural features, including a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate typically involves the esterification of 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of 2-oxo-3-(3-methoxy-2-nitrophenyl)acrylate.

    Reduction: Formation of 2-hydroxy-3-(3-methoxy-2-aminophenyl)acrylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-3-(3-methoxyphenyl)acrylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its physical and chemical properties.

    2-Hydroxy-3-(3-methoxy-2-nitrophenyl)acrylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.

Uniqueness

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

ethyl (Z)-2-hydroxy-3-(3-methoxy-2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H13NO6/c1-3-19-12(15)9(14)7-8-5-4-6-10(18-2)11(8)13(16)17/h4-7,14H,3H2,1-2H3/b9-7-

InChI Key

GWQSFKGMMPKECK-CLFYSBASSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)[N+](=O)[O-])/O

Canonical SMILES

CCOC(=O)C(=CC1=C(C(=CC=C1)OC)[N+](=O)[O-])O

Origin of Product

United States

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